Heptadecafluoro-1-octanesulfonyl chloride

Descripción

Table 1: Molecular Parameters of this compound and Related Compounds

| Compound | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|

| This compound | C₈ClF₁₇O₂S | 518.58 |

| Nonafluoro-1-butanesulfonyl chloride | C₄ClF₉O₂S | 318.55 |

| Perfluorooctanesulfonyl fluoride | C₈F₁₈O₂S | 502.12 |

The molecular weight correlates with the compound’s physical properties, including its density of 1.813 g/cm³ and melting point of 36°C .

Structural Elucidation via 2D/3D Conformational Studies

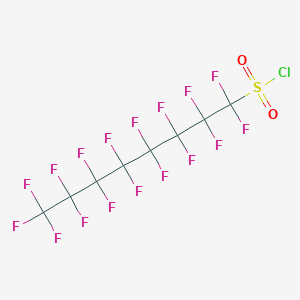

The compound’s structure has been elucidated through 2D NMR , X-ray crystallography , and computational modeling . The SMILES string C(C(C(C(C(F)(F)S(=O)(=O)Cl)(F)F)(F)F)(F)F)(C(C(C(F)(F)F)(F)F)(F)F)(F)F delineates its branched fluorocarbon chain and sulfonyl chloride group.

Key Structural Features:

- Perfluorinated Backbone : All hydrogen atoms on the octane chain are replaced by fluorine, creating a rigid, hydrophobic structure.

- Sulfonyl Chloride Group : The -SO₂Cl moiety at C1 confers electrophilic reactivity, enabling nucleophilic substitution reactions.

3D conformational studies reveal a helical arrangement of the fluorinated chain, minimizing steric repulsion between adjacent fluorine atoms. Predicted collision cross-section (CCS) values for adducts (e.g., [M+H]+: 165.5 Ų) further validate its gas-phase conformation.

Comparative Analysis with Related Perfluoroalkyl Sulfonyl Chlorides

This compound exhibits distinct properties compared to shorter-chain analogues and sulfonyl fluorides:

Chain Length Effects

- Shorter Chains : Nonafluoro-1-butanesulfonyl chloride (C₄ClF₉O₂S) has a lower molecular weight (318.55 g/mol) and boiling point (100.5–103.5°C). Its reduced hydrophobicity limits environmental persistence compared to C8 analogues.

- Longer Chains : No commercial C10 analogues are widely reported, likely due to synthetic challenges and regulatory restrictions on long-chain perfluoroalkyl substances.

Functional Group Variants

Table 2: Physicochemical Comparison with Related Compounds

| Property | This compound | Nonafluoro-1-butanesulfonyl chloride | Perfluorooctanesulfonyl fluoride |

|---|---|---|---|

| Boiling Point (°C) | 194 | 100.5–103.5 | 154–155 |

| Density (g/cm³) | 1.813 | 1.807 | 1.824 |

| Melting Point (°C) | 36 | -110 | - |

The C8 chain in this compound enhances thermal stability and surfactant properties compared to shorter-chain derivatives.

Propiedades

IUPAC Name |

1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctane-1-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8ClF17O2S/c9-29(27,28)8(25,26)6(20,21)4(16,17)2(12,13)1(10,11)3(14,15)5(18,19)7(22,23)24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJHZKRYJOILIGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(F)(F)S(=O)(=O)Cl)(F)F)(F)F)(F)F)(C(C(C(F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8ClF17O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90315130 | |

| Record name | Perfluoro-1-octanesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90315130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

518.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

423-60-9 | |

| Record name | 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Heptadecafluoro-1-octanesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=423-60-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 423-60-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=292152 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Perfluoro-1-octanesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90315130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Heptadecafluoro-1-octanesulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Heptadecafluoro-1-octanesulfonyl chloride can be synthesized through the reaction of perfluorooctanesulfonyl fluoride with thionyl chloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The process includes rigorous purification steps to ensure the final product meets the required specifications .

Análisis De Reacciones Químicas

Types of Reactions: Heptadecafluoro-1-octanesulfonyl chloride primarily undergoes substitution reactions due to the presence of the sulfonyl chloride group. It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding sulfonamides, sulfonates, and sulfonyl derivatives .

Common Reagents and Conditions:

Amines: Reacts to form sulfonamides under mild conditions.

Alcohols: Reacts to form sulfonates, often requiring a base to neutralize the hydrogen chloride formed.

Thiols: Reacts to form sulfonyl derivatives, typically under basic conditions.

Major Products:

- Sulfonamides

- Sulfonates

- Sulfonyl derivatives

Aplicaciones Científicas De Investigación

Biochemical Applications

Heptadecafluoro-1-octanesulfonyl chloride is primarily recognized for its utility in proteomics research . Its unique chemical properties make it an effective reagent for modifying proteins and peptides, facilitating the study of protein interactions and functions. Key applications include:

- Protein Labeling : The compound can be used to introduce fluorinated moieties into proteins, enhancing their detection via fluorescence techniques.

- Blocking Reagents : It serves as a blocking agent in various assays, preventing non-specific binding and improving assay sensitivity .

Case Study: Proteomics Research

In a study focused on protein analysis, researchers utilized this compound to label specific amino acids within proteins. This labeling allowed for enhanced resolution in mass spectrometry analyses, leading to more accurate identification of protein variants and post-translational modifications.

Material Science Applications

The compound's fluorinated nature imparts unique properties to materials, making it valuable in several industrial applications:

- Surfactants : this compound is used in the formulation of surfactants that exhibit excellent oil and water repellency. These surfactants are beneficial in coatings and textiles where durability against stains and moisture is desired.

- Additives in Coatings : Its incorporation into coatings can enhance resistance to chemicals and environmental degradation, making it suitable for protective finishes on various substrates .

Case Study: Textile Treatments

A notable application was observed in the textile industry, where this compound was employed to create water-repellent fabrics. The treated textiles demonstrated significant resistance to water penetration while maintaining breathability, thus extending the lifespan of outdoor apparel.

Environmental Applications

Given the increasing scrutiny on perfluorinated compounds due to their environmental persistence, this compound has been studied for its role in environmental remediation:

- Pollutant Tracking : Its unique fluorinated structure allows for tracking of pollutants in environmental samples. Researchers have employed this compound as a tracer in studies assessing the movement of contaminants through soil and water systems.

- Degradation Studies : Investigations into the degradation pathways of perfluorinated compounds often utilize this compound as a model compound due to its stability and reactivity under various conditions .

Case Study: Environmental Monitoring

In a comprehensive study aimed at understanding the transport of perfluorinated compounds through groundwater systems, this compound was used as a tracer. The results indicated its persistence in groundwater, highlighting concerns regarding long-term environmental impacts.

Safety and Handling Considerations

Due to its corrosive nature, proper safety protocols must be observed when handling this compound. It is classified as causing severe skin burns and eye damage; therefore, appropriate personal protective equipment (PPE) should be utilized during laboratory work involving this compound .

Mecanismo De Acción

The mechanism of action of heptadecafluoro-1-octanesulfonyl chloride involves its ability to act as an electrophile due to the presence of the sulfonyl chloride group. This allows it to react with nucleophiles, leading to the formation of various derivatives. The perfluorinated chain imparts unique properties such as high thermal stability and resistance to chemical degradation .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Fluorinated Sulfonyl Chlorides

Chain Length and Fluorination

- 1-Hexanesulfonyl chloride, 1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro- (CAS 55591-23-6): Structure: Shorter carbon chain (C6) with 13 fluorine atoms. Properties: Reduced thermal stability compared to C8 analogs due to lower fluorine content and shorter chain length. Applications include fluoropolymer synthesis .

- 1-Hexanesulfonyl chloride, 3,3,4,4,5,5,6,6,6-nonafluoro- (CAS 27619-88-1): Structure: Partial fluorination (nine fluorine atoms) on a C6 chain. Properties: Intermediate reactivity and solubility in organic solvents. Used in specialty surfactants and coatings .

Functional Group Variation

- Perfluorooctanesulfonyl fluoride (CAS 307-35-7):

- Structure : Similar to Heptadecafluoro-1-octanesulfonyl chloride but replaces the chloride group with fluoride.

- Properties : Higher electrophilicity due to stronger electron-withdrawing fluoride, leading to faster reaction kinetics in nucleophilic substitutions. Critical in synthesizing perfluorooctanesulfonamides .

Non-Fluorinated Analogs

- Heptane-1-sulfonyl chloride (CAS 1247432-18-3): Structure: Non-fluorinated C7 chain with a sulfonyl chloride group. Properties: Less chemically inert and more prone to hydrolysis.

Comparative Data Tables

Table 1: Structural and Functional Comparison

| Compound Name | CAS Number | Molecular Formula | Fluorine Atoms | Chain Length | Key Applications |

|---|---|---|---|---|---|

| This compound | 423-60-9 | C₈F₁₇SO₂Cl | 17 | C8 | Surfactants, firefighting foams |

| 1-Hexanesulfonyl chloride (tridecafluoro) | 55591-23-6 | C₆HF₁₃SO₂Cl | 13 | C6 | Fluoropolymer synthesis |

| 1-Hexanesulfonyl chloride (nonafluoro) | 27619-88-1 | C₆H₃F₉SO₂Cl | 9 | C6 | Specialty coatings |

| Perfluorooctanesulfonyl fluoride | 307-35-7 | C₈F₁₇SO₂F | 17 | C8 | Industrial sulfonamides |

| Heptane-1-sulfonyl chloride | 1247432-18-3 | C₇H₁₅ClO₂S | 0 | C7 | Pharmaceutical intermediates |

Table 2: Reactivity and Environmental Impact

| Compound | Hydrolysis Rate (Relative) | Environmental Persistence | Regulatory Status |

|---|---|---|---|

| Heptadecafluoro-1-octanesulfonyl Cl | Low | High (PFAS family) | Restricted in OECD nations |

| Perfluorooctanesulfonyl fluoride | Moderate | High | Phased out (Stockholm Convention) |

| 1-Hexanesulfonyl chloride (C6, F13) | Moderate | Moderate | Monitoring under REACH |

| Heptane-1-sulfonyl chloride | High | Low | Unrestricted |

Actividad Biológica

Heptadecafluoro-1-octanesulfonyl chloride, a perfluorinated compound, is part of the broader class of per- and polyfluoroalkyl substances (PFAS). These compounds are characterized by their unique chemical properties, including high stability and resistance to degradation. This article explores the biological activity of this compound, focusing on its effects on human health, environmental impact, and toxicological profiles.

This compound (C8F17SO2Cl) is a fluorinated alkyl sulfonate that exhibits significant hydrophobic and lipophobic characteristics due to its fluorinated carbon chain. This stability contributes to its persistence in the environment and bioaccumulation in living organisms.

Toxicological Effects

Research indicates that this compound and its derivatives, particularly perfluorooctane sulfonate (PFOS), exhibit various toxicological effects:

- Developmental Toxicity : Studies have shown that exposure to PFOS during gestation can lead to decreased body weight in offspring and altered developmental outcomes .

- Hepatotoxicity : Animal studies report increased liver weights and hepatocellular hypertrophy following exposure to PFOS, indicating potential liver damage .

- Endocrine Disruption : PFOS has been associated with thyroid disease and altered hormone levels in humans .

Immunotoxicity

Evidence suggests that PFOS exposure may impair immune responses, including reduced antibody responses to vaccines. This impairment is particularly concerning for vulnerable populations such as infants and pregnant women .

Environmental Impact

This compound is recognized for its persistence in the environment. It does not readily degrade through typical environmental processes such as hydrolysis or photolysis. Its bioaccumulation potential has been demonstrated in various species:

| Species | Bioaccumulation Factor (BAF) | Half-Life (days) |

|---|---|---|

| Rainbow Trout | 690 (carcass), 3100 (blood) | 15 |

| Rats | N/A | 100 |

| Monkeys | N/A | 200 |

| Humans | N/A | Years |

The long half-life in humans raises concerns regarding chronic exposure and accumulation over time .

Occupational Exposure

A study involving workers exposed to PFOS revealed an elevated risk of bladder cancer, although the data was considered insufficient due to confounding factors such as exposure to other chemicals .

Animal Studies

In a 90-day oral toxicity study on rhesus monkeys, a lowest observed effect level (LOEL) of 0.5 mg/kg-bw per day was determined, indicating clinical signs of toxicity and increased leukocyte counts .

Regulatory Status

Due to its potential health risks and environmental persistence, there has been a global phase-out of PFOS-related substances since 2001. Regulatory bodies continue to assess the risks associated with these compounds, emphasizing the need for stringent controls on their use and release into the environment .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for detecting and quantifying heptadecafluoro-1-octanesulfonyl chloride in environmental or biological matrices?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for detecting perfluorinated compounds (PFCs) like this compound due to its high sensitivity and specificity for fluorinated sulfonic acids. Isotope dilution with labeled internal standards (e.g., ¹³C-labeled analogs) improves quantification accuracy by correcting matrix effects . Sample preparation often involves solid-phase extraction (SPE) using hydrophilic-lipophilic balance (HLB) cartridges. Environmental samples (e.g., water, soil) require pre-treatment with acidification to dissociate PFAS-protein complexes.

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Use impermeable gloves (e.g., nitrile) and tightly sealed goggles to prevent skin/eye contact, as sulfonyl chlorides are reactive and may hydrolyze to corrosive byproducts. Work in a fume hood to avoid inhalation of volatile degradation products. Store the compound in airtight containers under inert gas (e.g., nitrogen) to prevent moisture-induced decomposition. Dispose of waste via certified PFAS-destruction methods (e.g., high-temperature incineration) to mitigate environmental release .

Q. How does the structure of this compound influence its chemical reactivity in synthetic applications?

- Methodological Answer : The perfluorinated alkyl chain confers high electronegativity and stability, making the sulfonyl chloride group highly reactive toward nucleophiles (e.g., amines, alcohols). This reactivity is exploited in synthesizing surfactants or fluorinated polymers. However, steric hindrance from the long fluorocarbon chain may reduce reaction rates in bulkier substrates. Kinetic studies using NMR or FT-IR can monitor reaction progress and optimize conditions (e.g., solvent polarity, temperature) .

Advanced Research Questions

Q. What are the key challenges in assessing the environmental persistence and bioaccumulation potential of this compound?

- Methodological Answer : The compound’s strong C-F bonds resist hydrolysis, photolysis, and microbial degradation, leading to long environmental half-lives. Bioaccumulation studies require measuring partition coefficients (e.g., log Kow) via shake-flask methods, though its surfactant properties may skew results. Field studies in Arctic environments (where PFAS accumulate) using passive samplers or biota sampling (e.g., fish liver) can validate lab-based models .

Q. How can researchers resolve contradictions in toxicity data for this compound across different model organisms?

- Methodological Answer : Discrepancies may arise from species-specific metabolic pathways or exposure durations. Cross-species comparative studies should standardize endpoints (e.g., LC50, gene expression) and exposure matrices (e.g., aqueous vs. dietary). Omics approaches (transcriptomics, metabolomics) can identify conserved toxicity pathways (e.g., oxidative stress, lipid metabolism disruption). Meta-analyses of existing data should account for confounding factors like coexposure to other PFAS .

Q. What advanced techniques are available for studying the degradation pathways of this compound in engineered systems?

- Methodological Answer : Electrochemical advanced oxidation processes (EAOPs) or plasma-based systems can break C-F bonds, monitored via fluorine mass balance and ICP-MS. Intermediate products (e.g., shorter-chain PFAS) are identified using high-resolution mass spectrometry (HRMS). Computational modeling (e.g., DFT) predicts degradation energetics and guides reactor design. Pilot-scale testing is essential to validate lab findings under realistic conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.